E3 Ligase Class Selection: CRBN-Based Conjugates Enable Degradation Across a Broader Proteome Subset Versus VHL Alternatives
E3 ligase Ligand-Linker Conjugate 34 utilizes a CRBN-recruiting thalidomide-derived ligand. Comparative proteomics studies of PROTACs bearing identical target warheads but differing E3 ligase ligands reveal that CRBN-based degraders induce degradation of a broader subset of the proteome than VHL-based counterparts. In a recent systematic analysis of E3 ligase-ligand pairing, CRBN-recruiting PROTACs demonstrated the capacity to degrade 35-40% of the kinome when paired with promiscuous kinase inhibitors, whereas VHL-recruiting analogs degraded 20-25% of the kinome under identical conditions [1]. This broader degradation scope stems from CRBN's distinct surface topology and its recruitment of the DDB1-CUL4-RBX1 E3 ligase complex, which accommodates a wider range of ternary complex geometries than the VHL-Elongin C-Elongin B-CUL2-RBX1 complex [2].
| Evidence Dimension | Proportion of kinome degraded by multi-targeted PROTACs |
|---|---|
| Target Compound Data | 35-40% (CRBN-recruiting PROTACs, inferred for conjugates using CRBN ligands) |
| Comparator Or Baseline | 20-25% (VHL-recruiting PROTACs) |
| Quantified Difference | Approximately 1.5-fold to 1.75-fold greater proteome coverage |
| Conditions | Kinome-wide degradation profiling; promiscuous kinase inhibitor warheads; HEK293T cells; 24-hour treatment |
Why This Matters
For screening campaigns where the optimal E3 ligase for a given target is unknown a priori, CRBN-based conjugates offer a statistically higher probability of identifying active degraders.
- [1] Donovan KA, et al. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell. 2020;183(6):1714-1731.e10. View Source
- [2] Ishida T, Ciulli A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discov. 2021;26(4):484-502. View Source
